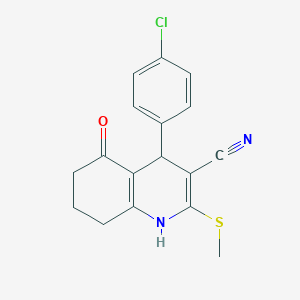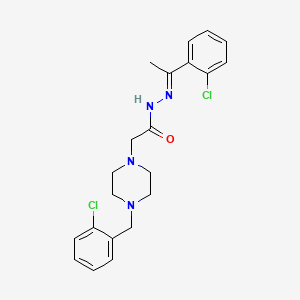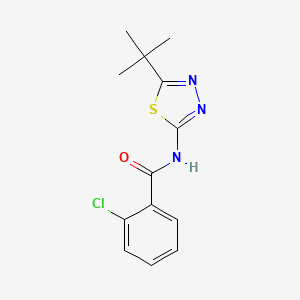![molecular formula C19H22N2OS B11655856 (4-Methoxyphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione](/img/structure/B11655856.png)
(4-Methoxyphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with 4-(3-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxybenzenecarbothioyl)-4-(3-methylphenyl)piperazine.
Reduction: Formation of 1-(4-mercaptobenzenecarbothioyl)-4-(3-methylphenyl)piperazine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZENECARBOTHIOYL)-4-PHENYLPIPERAZINE: Lacks the methyl group on the phenyl ring.
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(4-METHYLPHENYL)PIPERAZINE: Has the methyl group in a different position on the phenyl ring.
Uniqueness
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C19H22N2OS/c1-15-4-3-5-17(14-15)20-10-12-21(13-11-20)19(23)16-6-8-18(22-2)9-7-16/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
ZTGCCHBNGODKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655782.png)

![3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11655806.png)
amino}-1-benzofuran-3-carboxylate](/img/structure/B11655808.png)
![Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655811.png)
![(2E,5Z)-5-{[4-(Benzyloxy)-3-ethoxyphenyl]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11655820.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655824.png)
![2-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11655828.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B11655831.png)
![N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11655835.png)
![3-{[4-(4-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11655845.png)
![(Z)-2-Cyano-3-{4-[4-((E)-3-phenyl-allyl)-piperazin-1-yl]-phenyl}-acrylic acid ethyl ester](/img/structure/B11655850.png)

